REACTION_CXSMILES
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[CH3:1][C:2]1[O:3][C:4](=[O:18])[C:5](=[CH:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][C:15](=[O:17])[CH3:16])=[CH:10][CH:9]=2)[N:6]=1.CC(C)=[O:21]>O>[C:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]=[C:5]([NH:6][C:2](=[O:21])[CH3:1])[C:4]([OH:3])=[O:18])=[CH:9][CH:10]=1)(=[O:17])[CH3:16]
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Name
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|
Quantity
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75.8 g
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Type
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reactant
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Smiles
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CC=1OC(C(N1)=CC1=CC=C(C=C1)OC(C)=O)=O
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Name
|
|
Quantity
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725 mL
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Type
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reactant
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Smiles
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CC(=O)C
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Name
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|
Quantity
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281 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution is heated to the boil, under a reflux condenser, for 15 hours
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Duration
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15 h
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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The resulting crystals are recrystallised from acetone-water
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Name
|
|
Type
|
product
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Smiles
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C(C)(=O)OC1=CC=C(C=C(C(=O)O)NC(C)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |